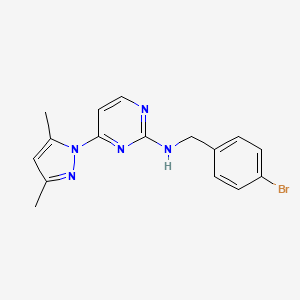

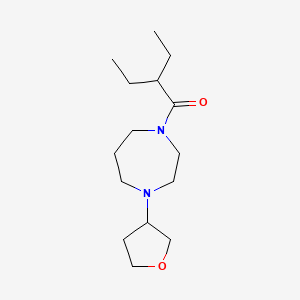

![molecular formula C17H16N4O B2381368 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide CAS No. 518018-60-5](/img/structure/B2381368.png)

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide” is a compound that contains a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable for its inclusion in many pharmaceuticals, showing a wide range of biological activities .

Molecular Structure Analysis

Benzimidazole is a bicyclic compound made up of a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands to form complexes with metal ions .Applications De Recherche Scientifique

Potent Nonpeptide Angiotensin II Receptor Antagonists

Research into imidazole derivatives, including compounds structurally related to "(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide," has led to the development of potent nonpeptide angiotensin II receptor antagonists. These compounds have been shown to have nanomolar affinity for the receptor and good oral activity, indicating their potential in treating hypertension (Keenan et al., 1993).

Antiglycation and Antioxidant Potential

A series of novel imidazo[4,5-b]pyridine benzohydrazones, which share a structural motif with the compound of interest, have been synthesized and evaluated for their antiglycation activity and antioxidative potential. These compounds have shown promising results, indicating their therapeutic potential in conditions related to oxidative stress and glycation (Taha et al., 2015).

Reactivity Towards Carbon Electrophiles

The reactivity of Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide, a compound related to "(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide," towards carbon electrophiles has been explored, revealing differences in cyclization reactions and the formation of various derivatives. This study provides insights into the synthetic versatility and potential applications of these compounds in medicinal chemistry and drug development (Abou-Elregal et al., 2019).

Antineoplastic Activity

Compounds featuring the benzimidazole condensed ring system, including those structurally related to the target compound, have been synthesized and shown to possess antineoplastic activity. This highlights the potential of such compounds in the development of new anticancer agents (Abdel-Hafez, 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-benzylideneamino]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(20-19-12-14-6-2-1-3-7-14)10-11-21-13-18-15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2,(H,20,22)/b19-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMAYUILEUVBEY-XDHOZWIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

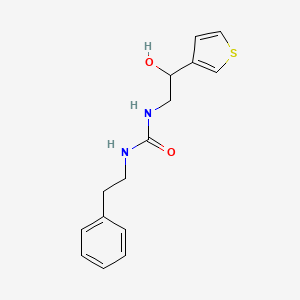

![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)

![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)

![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)

![1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea](/img/structure/B2381302.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)

![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)